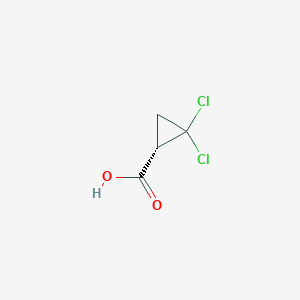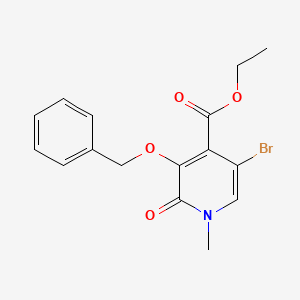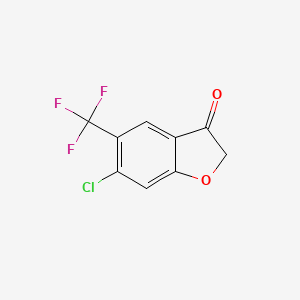
(R,E)-4-Hydroxyhex-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-4-Hydroxyhex-2-enal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-4-Hydroxyhex-2-enal can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with butanal, followed by selective reduction and oxidation steps. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by catalytic hydrogenation to reduce the intermediate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as distillation and purification to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
(R,E)-4-Hydroxyhex-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive leaving group.
Major Products Formed
Oxidation: 4-Hydroxyhexanoic acid
Reduction: 4-Hydroxyhexanol
Substitution: Various substituted hexenes depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (R,E)-4-Hydroxyhex-2-enal is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and oxidative stress. It is known to form adducts with proteins and nucleic acids, which can impact cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate oxidative stress pathways makes it a candidate for drug development in diseases related to oxidative damage.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows it to participate in polymerization reactions, leading to materials with desirable properties.
Mechanism of Action
The mechanism of action of (R,E)-4-Hydroxyhex-2-enal involves its interaction with cellular components such as proteins and nucleic acids. The aldehyde group can form covalent adducts with amino acids like lysine and cysteine, leading to modifications in protein structure and function. These interactions can activate signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyhexanal: Similar structure but lacks the double bond.
4-Hydroxyhexanoic acid: Oxidized form of (R,E)-4-Hydroxyhex-2-enal.
Hex-2-enal: Lacks the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an aldehyde group on a conjugated hexene backbone
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(E,4R)-4-hydroxyhex-2-enal |
InChI |
InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/t6-/m1/s1 |
InChI Key |
JYTUBIHWMKQZRB-FCJGRKLLSA-N |
Isomeric SMILES |
CC[C@H](/C=C/C=O)O |
Canonical SMILES |
CCC(C=CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335866.png)
![4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13335868.png)

![8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B13335884.png)

![7-Chloro-3-methylimidazo[1,5-a]pyridine](/img/structure/B13335906.png)


![4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13335930.png)
